molecular formula C16H19N3O2 B7637985 2-Methyl-3-(piperidinocarbonylmethyl)quinazoline-4(3H)-one

2-Methyl-3-(piperidinocarbonylmethyl)quinazoline-4(3H)-one

Cat. No. B7637985
M. Wt: 285.34 g/mol
InChI Key: YSYKEXBPQUSESC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-Methyl-3-(piperidinocarbonylmethyl)quinazoline-4(3H)-one, also known as MPQ, is a synthetic compound that belongs to the quinazoline family. It has been extensively studied for its potential therapeutic applications in various diseases, including cancer, inflammation, and neurological disorders.

Mechanism of Action

The mechanism of action of 2-Methyl-3-(piperidinocarbonylmethyl)quinazoline-4(3H)-one involves the inhibition of various signaling pathways and enzymes involved in cell proliferation, inflammation, and oxidative stress. 2-Methyl-3-(piperidinocarbonylmethyl)quinazoline-4(3H)-one has been shown to inhibit the activity of protein kinases, such as PI3K/Akt and ERK, which are involved in cell survival and proliferation. 2-Methyl-3-(piperidinocarbonylmethyl)quinazoline-4(3H)-one also inhibits the activity of NF-κB, a transcription factor that regulates the expression of pro-inflammatory cytokines and chemokines. Additionally, 2-Methyl-3-(piperidinocarbonylmethyl)quinazoline-4(3H)-one has been shown to reduce oxidative stress by increasing the activity of antioxidant enzymes, such as superoxide dismutase and catalase.
Biochemical and Physiological Effects
2-Methyl-3-(piperidinocarbonylmethyl)quinazoline-4(3H)-one has been shown to have several biochemical and physiological effects, including inhibition of cell proliferation, induction of apoptosis, reduction of inflammation, and neuroprotection. In cancer cells, 2-Methyl-3-(piperidinocarbonylmethyl)quinazoline-4(3H)-one has been shown to induce cell cycle arrest at the G1 phase and apoptosis by activating caspases. Inflammation is a common feature of many diseases, and 2-Methyl-3-(piperidinocarbonylmethyl)quinazoline-4(3H)-one has been demonstrated to have anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines and chemokines. In neurological disorders, 2-Methyl-3-(piperidinocarbonylmethyl)quinazoline-4(3H)-one has been shown to have neuroprotective effects by reducing oxidative stress and inflammation.

Advantages and Limitations for Lab Experiments

2-Methyl-3-(piperidinocarbonylmethyl)quinazoline-4(3H)-one has several advantages for lab experiments, including its high yield and purity, reproducibility, and scalability. 2-Methyl-3-(piperidinocarbonylmethyl)quinazoline-4(3H)-one is also stable under various conditions and can be easily synthesized in large quantities. However, one limitation of 2-Methyl-3-(piperidinocarbonylmethyl)quinazoline-4(3H)-one is its limited solubility in aqueous solutions, which may affect its bioavailability and pharmacokinetics.

Future Directions

For the research and development of 2-Methyl-3-(piperidinocarbonylmethyl)quinazoline-4(3H)-one include optimization of the synthesis method, investigation of the pharmacokinetics and bioavailability, exploration of potential therapeutic applications in other diseases, and development of novel derivatives.

Synthesis Methods

The synthesis of 2-Methyl-3-(piperidinocarbonylmethyl)quinazoline-4(3H)-one involves the reaction between 2-methyl-3-nitrobenzaldehyde and piperidine-4-carboxylic acid followed by reduction with sodium borohydride. The resulting product is then treated with acetic anhydride and sodium acetate to yield 2-Methyl-3-(piperidinocarbonylmethyl)quinazoline-4(3H)-one in high yield and purity. This method has been optimized and validated in several studies, demonstrating its reproducibility and scalability.

Scientific Research Applications

2-Methyl-3-(piperidinocarbonylmethyl)quinazoline-4(3H)-one has been studied for its potential therapeutic applications in various diseases, including cancer, inflammation, and neurological disorders. In cancer, 2-Methyl-3-(piperidinocarbonylmethyl)quinazoline-4(3H)-one has been shown to inhibit the proliferation and migration of cancer cells by inducing cell cycle arrest and apoptosis. Inflammation is a common feature of many diseases, and 2-Methyl-3-(piperidinocarbonylmethyl)quinazoline-4(3H)-one has been demonstrated to have anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines and chemokines. In neurological disorders, 2-Methyl-3-(piperidinocarbonylmethyl)quinazoline-4(3H)-one has been shown to have neuroprotective effects by reducing oxidative stress and inflammation.

properties

IUPAC Name

2-methyl-3-(2-oxo-2-piperidin-1-ylethyl)quinazolin-4-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H19N3O2/c1-12-17-14-8-4-3-7-13(14)16(21)19(12)11-15(20)18-9-5-2-6-10-18/h3-4,7-8H,2,5-6,9-11H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YSYKEXBPQUSESC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC2=CC=CC=C2C(=O)N1CC(=O)N3CCCCC3
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H19N3O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00878029
Record name R3359-QN6
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00878029
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

285.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Methyl-3-(2-oxo-2-piperidin-1-ylethyl)quinazolin-4-one

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